molecular formula C11H14N2O2 B1590207 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 57883-28-0

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1590207
CAS RN: 57883-28-0
M. Wt: 206.24 g/mol
InChI Key: TUCATNRJGJWEKT-UHFFFAOYSA-N
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Description

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14N2O2 . It is used in the synthesis of drugs and pesticides, and can also be used as a precursor of organic materials for the preparation of dyes and softeners .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their biological activities . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 206.24 .


Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroquinoline derivatives involve various multicomponent reactions for the C(1)-functionalization . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has a melting point of -17 to -13 °C, a boiling point of 113-114 °C at 11 mm Hg, and a density of 1.093 g/mL at 25 °C . Its vapor density is 4.5 (vs air), vapor pressure is 0.07 mm Hg at 20 °C, and refractive index is n 20/D 1.625 .

Scientific Research Applications

Ethylene Polymerization Catalysts

Research into nickel complexes derived from ligands similar to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has shown significant applications in ethylene polymerization. For instance, a series of nickel complexes exhibited high catalytic activities for ethylene polymerization when treated with ethylaluminum sesquichloride or methylaluminoxane, highlighting the potential of tetrahydroquinoline derivatives in polymer synthesis (Liping Zhang et al., 2011).

Antibiotic Properties

A tetrahydroquinoline derivative, identified as helquinoline, was discovered in cultures of Janibacter limosus and showed significant biological activity against bacteria and fungi. This discovery underscores the potential of tetrahydroquinoline compounds in developing new antibiotics (R. Asolkar et al., 2004).

Synthesis of Novel Quinoline Derivatives

Efforts in chemical synthesis have led to the creation of novel quinoline derivatives with potential for various applications. For example, the chemical reduction of 7-azido-8-nitroquinoline yielded ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives, showcasing the versatility of tetrahydroquinoline scaffolds in chemical synthesis (Jalal A. Zahra et al., 2007).

Fluorescence Probes

Tetrahydroquinoline derivatives have been studied for their fluorescence properties, suggesting their potential as molecular fluorescent probes. The modifications on the amino group of these compounds enable their application in labeling and detecting biological molecules (K. Motyka et al., 2011).

Redox Annulations in Organic Synthesis

Amines, including tetrahydroisoquinoline, undergo redox-neutral annulations with ortho-(nitromethyl)benzaldehyde, facilitated by benzoic acid. This process yields tetrahydroprotoberberines, demonstrating the role of tetrahydroquinoline derivatives in synthesizing complex organic molecules (D. Rickertsen et al., 2020).

Future Directions

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is an important intermediate in organic synthesis, often used in the synthesis of drugs and pesticides . It can also be used as a precursor of organic materials for the preparation of dyes and softeners . Future research may focus on exploring its potential applications in other fields.

properties

IUPAC Name

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCATNRJGJWEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484684
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

CAS RN

57883-28-0
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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